

Application Notes and Protocols for Labeling Cysteine Residues with 6-Maleimidohexanoic Acid

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Compound of Interest

Compound Name: 6-Maleimidohexanoic acid

Cat. No.: B1664687

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Introduction

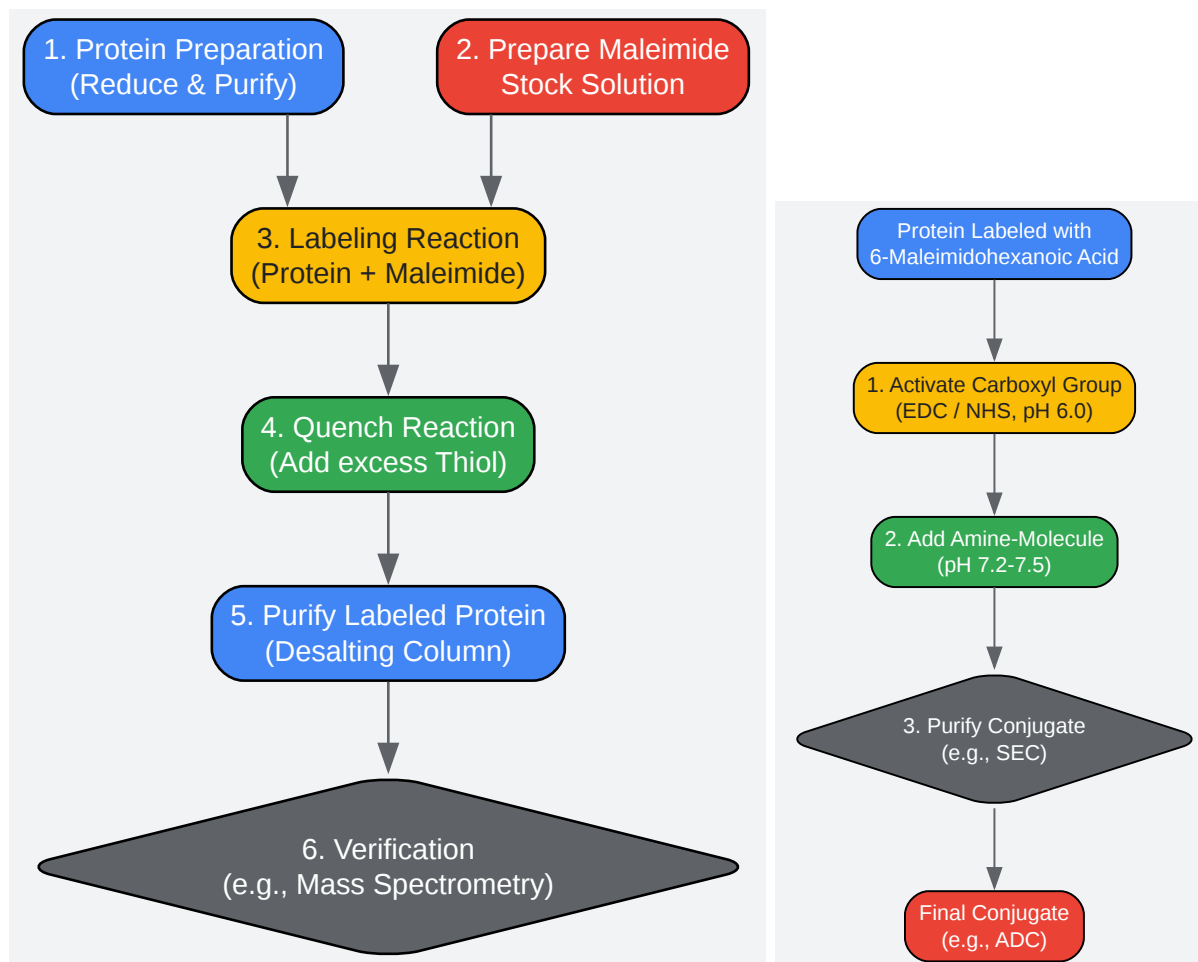
The selective modification of proteins is a cornerstone of modern biochemical research and drug development. Cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for such modifications due to its relatively low abundance and high nucleophilicity at neutral pH. The maleimide functional group is one of the most widely used reagents for cysteine-specific bioconjugation. It reacts selectively with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.

6-Maleimidohexanoic acid is a valuable crosslinking reagent that contains a maleimide group on one end and a carboxylic acid on the other, separated by a six-carbon aliphatic chain. This structure allows it to be used in two-step conjugation strategies. First, the maleimide group reacts with a cysteine residue on a protein. Subsequently, the terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to couple with primary amines on another molecule, making it an effective tool for creating protein-protein conjugates, antibody-drug conjugates (ADCs), or for immobilizing proteins onto surfaces.

Principle of Reaction

The core of the labeling strategy is the Michael addition reaction between the maleimide group of **6-Maleimidohexanoic acid** and the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently

nucleophilic to attack the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage.



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